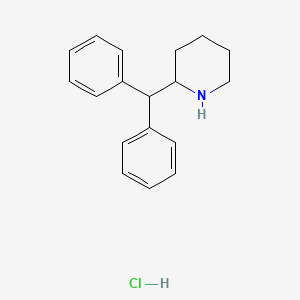

2-苯甲酰哌啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-二苯甲基哌啶盐酸盐,俗称脱氧哌拉多,是一种由西巴制药公司在 20 世纪 50 年代研发的兴奋剂。它是一种去甲肾上腺素-多巴胺再摄取抑制剂,这意味着它可以阻止这些神经递质的再摄取,从而提高它们在大脑中的水平。 这种化合物在结构上与哌拉多和哌甲酯相关,这两种化合物都以其精神兴奋作用而闻名 .

科学研究应用

2-二苯甲基哌啶盐酸盐在科学研究中有几种应用:

化学: 它用作分析化学中用于识别和定量类似化合物的参考标准。

生物学: 研究该化合物对神经递质水平的影响及其在治疗神经疾病方面的潜在用途。

医学: 正在进行的研究探讨了它作为治疗注意力缺陷多动障碍和嗜睡症等疾病的潜在用途。

作用机制

2-二苯甲基哌啶盐酸盐的作用机制涉及抑制去甲肾上腺素和多巴胺的再摄取。通过阻断这些神经递质的再摄取转运蛋白,该化合物会提高它们在突触间隙中的水平,从而导致神经传递增强。 这会导致警觉性、专注力和能量水平提高 .

生化分析

Biochemical Properties

2-Benzhydrylpiperidine hydrochloride acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This means it interacts with the transport proteins that reuptake norepinephrine and dopamine into presynaptic neurons after their release. By inhibiting this reuptake, it increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Cellular Effects

The increase in norepinephrine and dopamine levels in the synaptic cleft caused by 2-Benzhydrylpiperidine hydrochloride can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to these neurotransmitters, potentially affecting processes like gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Benzhydrylpiperidine hydrochloride involves its binding to the transport proteins responsible for the reuptake of norepinephrine and dopamine . This binding inhibits the reuptake process, leading to an increase in the levels of these neurotransmitters in the synaptic cleft .

准备方法

合成路线及反应条件

2-二苯甲基哌啶盐酸盐的合成通常包括以下步骤:

哌啶环的形成: 可以通过涉及适当前体的环化反应来实现。

二苯甲基的引入: 这一步涉及哌啶环与二苯甲基卤化物在碱性条件下的反应。

盐酸盐的形成: 最后一步是通过用盐酸处理游离碱将其转化为盐酸盐.

工业生产方法

2-二苯甲基哌啶盐酸盐的工业生产方法类似于实验室合成,但经过放大和优化,以提高产量和纯度。 这通常涉及使用连续流动反应器和先进的纯化技术,例如重结晶和色谱法 .

化学反应分析

反应类型

2-二苯甲基哌啶盐酸盐会发生多种类型的化学反应,包括:

氧化: 这种反应会导致形成各种氧化衍生物。

还原: 还原反应可以将化合物转化为其还原形式。

常见的试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用氢化铝锂和硼氢化钠等还原剂。

取代: 卤化剂和亲核试剂通常用于取代反应.

形成的主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化会导致形成羟基化衍生物,而还原会导致形成完全饱和的化合物 .

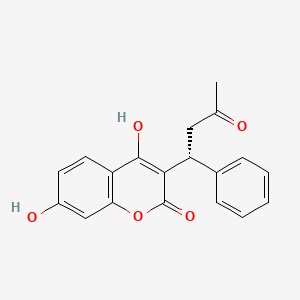

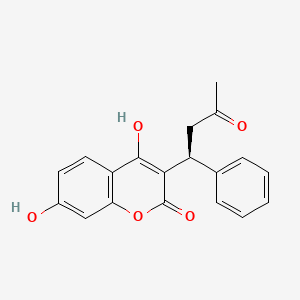

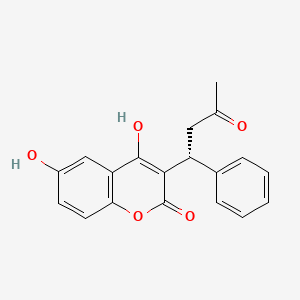

相似化合物的比较

2-二苯甲基哌啶盐酸盐与几种其他化合物相似,包括:

哌拉多: 这两种化合物都是去甲肾上腺素-多巴胺再摄取抑制剂,但哌拉多的作用时间更短。

哌甲酯: 也是一种去甲肾上腺素-多巴胺再摄取抑制剂,哌甲酯通常用于治疗注意力缺陷多动障碍,并具有更可预测的药代动力学特征。

2-二苯甲基吡咯烷: 这种化合物在结构上类似,也充当去甲肾上腺素-多巴胺再摄取抑制剂

属性

IUPAC Name |

2-benzhydrylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N.ClH/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-6,9-12,17-19H,7-8,13-14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTADPDIPKMRRQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680905 |

Source

|

| Record name | 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5807-81-8 |

Source

|

| Record name | 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5807-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropa[3,4]pentaleno[1,2-b]pyrazine (9CI)](/img/new.no-structure.jpg)

![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)